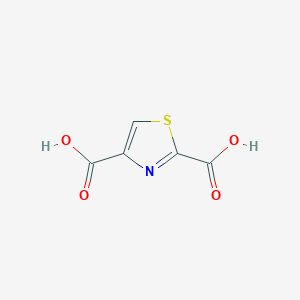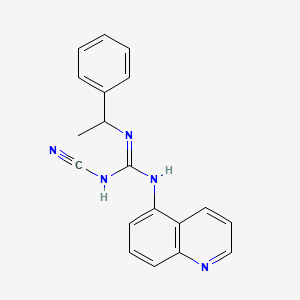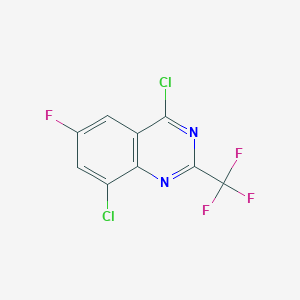
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups, makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dichloroquinazoline with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, potassium carbonate, and various solvents are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s applicability in different fields
Applications De Recherche Scientifique
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline can be compared with other similar compounds such as:
- 4,8-Dichloro-6-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,4-Dichloro-6-fluoroquinoline
These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and applications. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and reactivity .
Propriétés
Formule moléculaire |
C9H2Cl2F4N2 |
|---|---|
Poids moléculaire |
285.02 g/mol |
Nom IUPAC |
4,8-dichloro-6-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-2-3(12)1-4-6(5)16-8(9(13,14)15)17-7(4)11/h1-2H |
Clé InChI |
IKQFMGXHJJURIX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)C(F)(F)F)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)



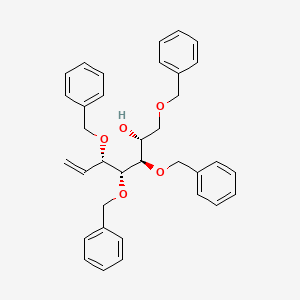
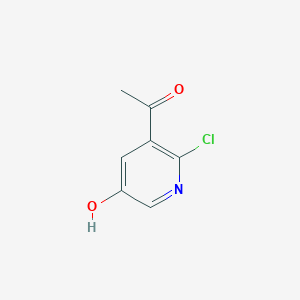
![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
